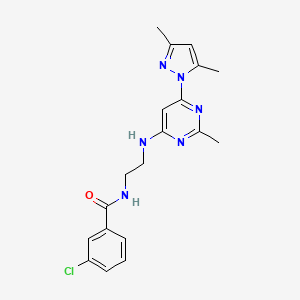

3-chloro-N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)benzamide

Description

This compound features a benzamide core substituted with a 3-chloro group, connected via an ethylamino linker to a 2-methylpyrimidin-4-yl moiety. The pyrimidine ring is further substituted at the 6-position with a 3,5-dimethyl-1H-pyrazol-1-yl group.

Properties

IUPAC Name |

3-chloro-N-[2-[[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]amino]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN6O/c1-12-9-13(2)26(25-12)18-11-17(23-14(3)24-18)21-7-8-22-19(27)15-5-4-6-16(20)10-15/h4-6,9-11H,7-8H2,1-3H3,(H,22,27)(H,21,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWZZMDISSTUNSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC(=NC(=C2)NCCNC(=O)C3=CC(=CC=C3)Cl)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-chloro-N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)benzamide, with the CAS number 1171737-28-2, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on current research findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 384.9 g/mol. The structure includes a chloro group, a pyrazole moiety, and a pyrimidine derivative, which are known to contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C19H21ClN6O |

| Molecular Weight | 384.9 g/mol |

| CAS Number | 1171737-28-2 |

Anticancer Potential

Research indicates that compounds with pyrazole and pyrimidine structures exhibit promising anticancer activities. Specifically, derivatives of pyrazole have been shown to inhibit various cancer cell lines through multiple mechanisms:

- Kinase Inhibition : Compounds similar to this compound have demonstrated significant inhibition of kinases involved in cancer progression. For instance, pyrazole-based compounds have been reported to inhibit Aurora A/B kinases with IC50 values as low as 0.19 µM .

- Cell Cycle Arrest : Studies have shown that certain derivatives can induce cell cycle arrest in cancer cells at the SubG1/G1 phase, leading to increased apoptosis .

- Cytotoxicity : In vitro studies reveal that related compounds exhibit cytotoxic effects against various cancer cell lines such as HepG2 (liver cancer), MCF-7 (breast cancer), and HCT116 (colorectal cancer), with IC50 values ranging from 1.1 µM to 3.3 µM .

Anti-inflammatory Activity

The pyrazole moiety is also associated with anti-inflammatory properties. Compounds containing this structure have been documented to reduce inflammation markers and inhibit pathways related to inflammatory responses .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Signaling Pathways : The compound may interfere with critical signaling pathways involved in cell proliferation and survival.

- Induction of Apoptosis : By promoting apoptotic pathways in cancer cells, it enhances the effectiveness of existing therapies.

Example Study: Pyrazole Derivatives in Cancer Treatment

A study evaluated the anticancer efficacy of various pyrazole derivatives on different human cancer cell lines. The findings indicated that compounds similar to this compound exhibited potent cytotoxicity and were able to significantly reduce tumor growth in xenograft models .

Comparison with Similar Compounds

Comparative Data Table

*Estimated based on structural analysis; †Calculated using atomic weights.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves sequential coupling reactions. For example:

- Step 1 : React 3,5-dimethyl-1H-pyrazole with 2-methyl-6-chloropyrimidin-4-amine under nucleophilic aromatic substitution (SNAr) conditions to form the pyrimidine-pyrazole intermediate.

- Step 2 : Introduce the aminoethyl spacer via reductive amination or alkylation.

- Step 3 : Couple with 3-chlorobenzoyl chloride using a base (e.g., triethylamine) in anhydrous DMF or THF .

- Optimization : Monitor reaction progress via TLC/HPLC. Use column chromatography or recrystallization (ethanol/water) for purification. Yield improvements (~15–25%) can be achieved by controlling temperature (0–5°C for acylations) and stoichiometric excess (1.2–1.5 eq of benzoyl chloride) .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., pyrazole methyl groups at δ 2.1–2.3 ppm, pyrimidine NH at δ 8.5–9.0 ppm) .

- HPLC-MS : Purity assessment (>95%) using C18 columns (ACN/water + 0.1% formic acid) and ESI-MS for molecular ion confirmation (e.g., [M+H]+ at m/z ~440) .

- Elemental Analysis : Validate stoichiometry (C, H, N, Cl) within 0.3% deviation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate key pharmacophores?

- Methodological Answer :

- Analog Synthesis : Modify substituents systematically (e.g., replace 3-chlorobenzamide with 4-fluoro or nitro derivatives; vary pyrazole methyl groups) .

- Biological Assays : Test analogs against target enzymes (e.g., kinase inhibition assays using ADP-Glo™) or cellular models (e.g., IC50 in cancer cell lines).

- Data Analysis : Use multivariate regression to correlate substituent electronic/hydrophobic parameters (Hammett σ, LogP) with activity .

Q. What computational strategies predict binding modes and selectivity for kinase targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions (e.g., hydrogen bonds with pyrimidine NH, hydrophobic contacts with pyrazole methyl groups) .

- Molecular Dynamics (MD) : Simulate binding stability (20–50 ns trajectories) in explicit solvent (TIP3P water) to assess conformational flexibility .

- Free Energy Calculations : MM-PBSA/GBSA to rank binding affinities for related kinases (e.g., EGFR vs. VEGFR) .

Q. How can contradictory biological activity data from similar compounds be resolved?

- Methodological Answer :

- Assay Validation : Standardize protocols (e.g., ATP concentration in kinase assays, cell passage number) to minimize variability .

- Meta-Analysis : Aggregate data from public repositories (ChEMBL, PubChem) and apply statistical weighting for outliers .

- Structural Elucidation : Co-crystallize compounds with targets (e.g., X-ray crystallography) to confirm binding poses .

Q. What strategies improve solubility and pharmacokinetic properties for in vivo studies?

- Methodological Answer :

- Salt Formation : Prepare hydrochloride or mesylate salts (improve aqueous solubility >2-fold) .

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated amines) for enhanced bioavailability .

- Formulation : Use PEGylated liposomes or cyclodextrin complexes to increase plasma half-life .

Notes

- Advanced questions emphasize mechanistic depth (e.g., MD simulations, SAR meta-analysis) over basic synthesis/characterization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.